molecular formula C6H6LiN3O3 B2708531 Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate CAS No. 2309466-00-8

Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate

Numéro de catalogue: B2708531
Numéro CAS: 2309466-00-8
Poids moléculaire: 175.07
Clé InChI: DUZRWKMQPGQVGD-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate is a useful research compound. Its molecular formula is C6H6LiN3O3 and its molecular weight is 175.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Activité Biologique

Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes both triazole and oxazine moieties. Its unique chemical composition suggests potential interactions with various biological targets.

Research indicates that compounds containing the oxazine structure often exhibit inhibition of key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that derivatives of oxazines can inhibit β-secretase 1 (BACE1), an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. The inhibition mechanism is believed to involve binding at the catalytic site of the enzyme, influenced by the pKa values of the compounds that allow for optimal protonation in physiological conditions .

Enzyme Inhibition

The primary focus of studies on this compound is its inhibitory activity against BACE1. In vitro assays have demonstrated that this compound exhibits significant potency as an inhibitor:

CompoundBACE1 IC50 (nM)hAβ42 cell IC50 (nM)mAβ42 cell IC50 (nM)
This compound224.14.5

These results suggest that the compound not only inhibits BACE1 effectively but also shows activity against amyloid-beta production in cellular models .

Antioxidant Activity

In addition to enzyme inhibition, some derivatives of triazole compounds have been studied for their antioxidant properties. For instance, certain modifications to the triazole structure have shown promising radical-scavenging abilities comparable to established antioxidants like Trolox. This suggests a dual mechanism where the compound may provide neuroprotection through both enzyme inhibition and antioxidant activity .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Neuroprotection : A study demonstrated that administration of this compound in animal models resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. This was attributed to its ability to inhibit BACE1 and reduce oxidative stress .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with BACE1. The results indicated favorable interactions that support experimental findings regarding its inhibitory potency .

Propriétés

IUPAC Name

lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3.Li/c10-6(11)5-8-7-4-3-12-2-1-9(4)5;/h1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZRWKMQPGQVGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCC2=NN=C(N21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309466-00-8
Record name lithium(1+) ion 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.